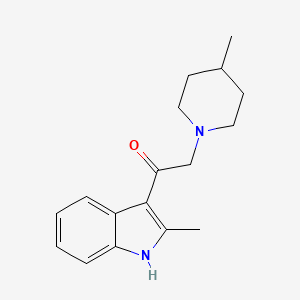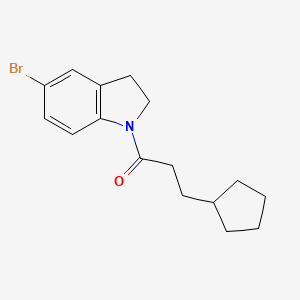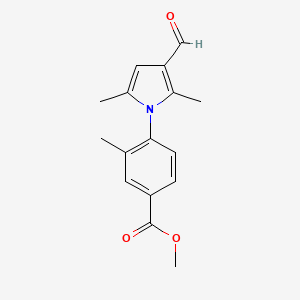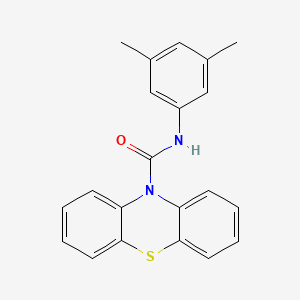
1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone, also known as MEAI, is a psychoactive compound that belongs to the class of synthetic cathinones. It is a designer drug that has been sold online as a legal high. MEAI has been reported to produce stimulant effects similar to those of other cathinones, such as MDPV and α-PVP. In recent years, MEAI has gained attention from the scientific community due to its potential applications in research.
Mécanisme D'action
1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone acts as a potent dopamine transporter blocker, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects observed with 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone use.
Biochemical and Physiological Effects
The use of 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone has been found to produce a range of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature. 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone has also been reported to produce feelings of euphoria and increased sociability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone in lab experiments is its potent dopamine transporter blocking activity. This property makes it useful in studying the role of dopamine in addiction and reward pathways. However, one limitation of using 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone is its potential for abuse and addiction. Researchers must take precautions to ensure that 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone is used only for scientific purposes and not for recreational use.
Orientations Futures
There are many potential future directions for research involving 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone. One area of interest is the development of new drugs that target the dopamine transporter. 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone could serve as a starting point for the synthesis of new compounds with improved pharmacological properties. Another area of interest is the study of the long-term effects of 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone use on the brain and behavior. This research could help to inform the development of harm reduction strategies for individuals who use synthetic cathinones.
Méthodes De Synthèse
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone involves the condensation of 2-methylindole-3-carbaldehyde with 4-methylpiperidine-2,6-dione in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone has been used in scientific research as a tool to study the effects of synthetic cathinones on the central nervous system. It has been found to act as a potent dopamine transporter blocker, similar to other cathinones. This property makes it useful in studying the role of dopamine in addiction and reward pathways.
Propriétés
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12-7-9-19(10-8-12)11-16(20)17-13(2)18-15-6-4-3-5-14(15)17/h3-6,12,18H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUXIAJLOGPNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B5815573.png)
![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)
![1-(2-methoxyethyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B5815605.png)
![2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5815615.png)

![4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5815624.png)
![2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)


![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)
![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)


![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)